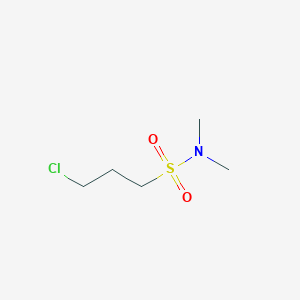
Dimethyl 3-chloropyridine-2,5-dicarboxylate
説明
Dimethyl 3-chloropyridine-2,5-dicarboxylate is a chemical compound with the CAS Number: 106014-21-5 . It has a molecular weight of 229.62 and its IUPAC name is dimethyl 3-chloro-2,5-pyridinedicarboxylate . It is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for Dimethyl 3-chloropyridine-2,5-dicarboxylate is 1S/C9H8ClNO4/c1-14-8(12)5-3-6(10)7(11-4-5)9(13)15-2/h3-4H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
Dimethyl 3-chloropyridine-2,5-dicarboxylate is a solid substance . and is typically stored in a sealed container in a dry room at normal temperature .科学的研究の応用
-
Organic Synthesis : This compound can be used as an intermediate in the synthesis of more complex organic molecules . The specific methods of application or experimental procedures would depend on the target molecule being synthesized.
-
Agrochemicals : In the field of agrochemicals, this compound could be used in the synthesis of pesticides or other agricultural chemicals . The specific application would depend on the type of agrochemical being produced.
-
Pharmaceuticals : This compound could potentially be used in the synthesis of pharmaceutical drugs . The specific application would depend on the type of drug being produced.
-
Dyestuffs : In the field of dyestuffs, this compound could be used in the production of various dyes . The specific application would depend on the type of dye being produced.
-
Molecular Simulations : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use this compound for producing impressive simulation visualizations .
-
Material Science : This compound could potentially be used in the synthesis of new materials or in the study of material properties .
-
Organic Synthesis : This compound can be used as an intermediate in the synthesis of more complex organic molecules . The specific methods of application or experimental procedures would depend on the target molecule being synthesized.
-
Agrochemicals : In the field of agrochemicals, this compound could be used in the synthesis of pesticides or other agricultural chemicals . The specific application would depend on the type of agrochemical being produced.
-
Pharmaceuticals : This compound could potentially be used in the synthesis of pharmaceutical drugs . The specific application would depend on the type of drug being produced.
-
Dyestuffs : In the field of dyestuffs, this compound could be used in the production of various dyes . The specific application would depend on the type of dye being produced.
-
Molecular Simulations : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use this compound for producing impressive simulation visualizations .
-
Material Science : This compound could potentially be used in the synthesis of new materials or in the study of material properties .
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
dimethyl 3-chloropyridine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-6(10)7(11-4-5)9(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINDYKCLGNROTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466922 | |
| Record name | Dimethyl 3-chloropyridine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-chloropyridine-2,5-dicarboxylate | |
CAS RN |
106014-21-5 | |
| Record name | 2,5-Dimethyl 3-chloro-2,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106014-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 3-chloropyridine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















